Bivalirudin Trifluoacetate

Description

BenchChem offers high-quality Bivalirudin Trifluoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bivalirudin Trifluoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[1-(2-amino-3-phenylpropanoyl)pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRCOABEOLEUMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H138N24O33 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2180.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Bivalirudin As a Synthetic Direct Thrombin Inhibitor

Bivalirudin (B194457) is a potent and highly specific synthetic direct thrombin inhibitor (DTI). wikipedia.org Its mechanism of action involves binding directly to thrombin, a critical serine protease in the coagulation cascade. wikipedia.orgontosight.ai Thrombin's primary role is to convert fibrinogen into fibrin (B1330869), which then forms a stable clot. wikipedia.org Bivalirudin inhibits this process by binding to two key sites on the thrombin molecule: the catalytic site and the anion-binding exosite, which is responsible for substrate recognition. wikipedia.orgresearchgate.netnih.gov This dual binding allows for the inhibition of both circulating and clot-bound thrombin. wikipedia.orgresearchgate.net

Unlike indirect thrombin inhibitors, such as heparin, bivalirudin does not require a cofactor like antithrombin for its anticoagulant activity. wikipedia.orgnih.gov This direct mechanism of action leads to a more predictable and consistent anticoagulant response. wikipedia.orgnih.gov Furthermore, the binding of bivalirudin to thrombin is reversible. Thrombin can slowly cleave a specific bond within the bivalirudin molecule, leading to the eventual recovery of thrombin function. wikipedia.org

Historical Development and Derivation from Natural Thrombin Inhibitors Hirudin

The development of bivalirudin (B194457) is rooted in the study of hirudin, a potent natural anticoagulant found in the salivary glands of the medicinal leech, Hirudo medicinalis. wikipedia.orgwikipedia.org Hirudin is a 65-amino acid polypeptide and the most potent natural inhibitor of thrombin known. wikipedia.orgambiopharm.com Its potent antithrombotic properties have long been recognized; however, extracting large quantities from natural sources is impractical. wikipedia.orgambiopharm.com This limitation spurred the development of recombinant hirudins and synthetic analogs. wikipedia.orgacs.org

Bivalirudin, also known as Hirulog, was developed through rational drug design as a synthetic analog of hirudin. nih.gov It is a 20-amino acid synthetic peptide designed to mimic the key binding interactions of hirudin with thrombin. wikipedia.orgambiopharm.comnih.gov Specifically, bivalirudin's structure includes a carboxy-terminal region that recognizes thrombin's fibrinogen-binding site and an amino-terminal tetrapeptide that inhibits the active site of thrombin. nih.gov These two functional domains are connected by a flexible tetraglycine (B1346897) spacer. nih.gov This design aimed to create a molecule with the potent inhibitory effects of hirudin but with improved pharmacological properties, such as a shorter half-life and lower immunogenicity. wikipedia.orgnih.gov Early research on synthetic peptides based on the C-terminal residues of hirudin helped to define the minimal sequence required for anticoagulant activity, paving the way for the design of bivalirudin. nih.gov

Significance of Bivalirudin Trifluoroacetate As a Research Compound

Bivalirudin (B194457) trifluoroacetate (B77799) serves as a crucial tool in biochemical and pharmacological research due to its specific and reversible mechanism of action. apexbt.com The "trifluoroacetate" component refers to the salt form of the peptide, which is common for purified peptides produced by solid-phase synthesis and purified by chromatography using trifluoroacetic acid. This form ensures stability and solubility for experimental use.

In a research context, bivalirudin's high specificity for thrombin allows scientists to probe the specific roles of this enzyme in the complex coagulation cascade without the confounding effects of inhibiting other proteases. wikipedia.orgnih.gov Its reversible binding is another key feature, enabling studies on the dynamic regulation of thrombin activity. wikipedia.org The predictable anticoagulant response of bivalirudin makes it a reliable standard in in-vitro and in-vivo models of thrombosis and hemostasis. apexbt.com Researchers utilize bivalirudin to investigate the mechanisms of blood clot formation, to study the efficacy of new antithrombotic agents, and to explore the role of thrombin in various physiological and pathological processes beyond coagulation, such as inflammation and cell signaling. ontosight.aimedchemexpress.com

Overview of Key Research Domains for Bivalirudin Trifluoroacetate

Primary Amino Acid Sequence Analysis of Bivalirudin

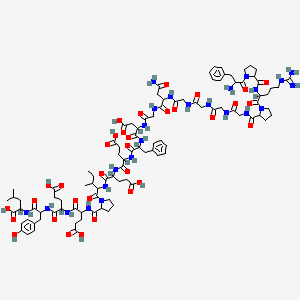

The primary structure of Bivalirudin consists of a single polypeptide chain of 20 amino acids. nih.gov The sequence is D-Phe-Pro-Arg-Pro-Gly-Gly-Gly-Gly-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu. wikipedia.org A notable feature of this sequence is the presence of a D-phenylalanine at the N-terminus, in contrast to the naturally occurring L-amino acids found in proteins. wikipedia.org The remainder of the amino acids in the sequence are L-isomers. nih.gov

The sequence can be broken down into distinct functional regions: an N-terminal region, a C-terminal region, and a flexible linker. wikipedia.orgmdpi.com The specific arrangement and properties of these amino acids are critical for the molecule's interaction with thrombin.

Characterization of Peptide Domains Critical for Thrombin Interaction

Bivalirudin's interaction with thrombin is bivalent, meaning it binds to two distinct sites on the thrombin molecule: the catalytic site and the exosite 1. wikipedia.orgmdpi.com This dual binding is facilitated by three key domains within the Bivalirudin peptide. mdpi.comresearchgate.net

N-Terminal Domain: This domain consists of the first four amino acids, D-Phe-Pro-Arg-Pro. wikipedia.org It is responsible for binding to the active catalytic site of thrombin, thereby blocking its enzymatic activity. wikipedia.orgmdpi.com

C-Terminal Domain: This dodecapeptide region (residues 9-20) is an analog of the C-terminal of hirudin and binds to the anion-binding exosite 1 of thrombin. wikipedia.orgmdpi.com This exosite is crucial for thrombin's recognition of its substrate, fibrinogen. mdpi.comresearchgate.net

Linker Domain: A flexible linker composed of four glycine (B1666218) residues (Gly-Gly-Gly-Gly) connects the N-terminal and C-terminal domains. wikipedia.orgvulcanchem.com This linker allows the two binding domains to simultaneously engage their respective sites on the thrombin molecule. plos.org

The binding process is a multi-step mechanism. Initially, the C-terminal domain of Bivalirudin binds to thrombin's exosite 1. researchgate.net This is followed by an intramolecular conformational change, which is the rate-limiting step. researchgate.net Subsequently, the N-terminal portion of Bivalirudin rapidly binds to the catalytic site, leading to a stabilized enzyme-inhibitor complex. researchgate.net A key aspect of Bivalirudin's mechanism is its reversible inhibition. Thrombin can slowly cleave the Arg3-Pro4 bond in the N-terminal domain of Bivalirudin, which leads to the recovery of thrombin's active site function. wikipedia.orgdrugbank.com

Structural Elucidation of Bivalirudin in Solution and Bound States

The three-dimensional structure of Bivalirudin has been investigated in both its free, solution state and when bound to thrombin. These studies have employed techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

In solution, NMR studies have revealed that Bivalirudin is a flexible molecule. rcsb.org This inherent flexibility is a key characteristic, allowing it to adopt the necessary conformation to bind effectively to thrombin. researchgate.net The linker region, in particular, contributes significantly to this conformational adaptability.

The crystal structure of the human α-thrombin-bivalirudin complex has been determined through X-ray and neutron diffraction studies. nih.gov These studies provide a detailed view of the interactions between Bivalirudin and thrombin at an atomic level. The N-terminal D-Phe-Pro-Arg-Pro sequence is observed to be deeply inserted into the catalytic site of thrombin. wikipedia.org The C-terminal domain is seen interacting with exosite 1. wikipedia.org The tetraglycine (B1346897) linker, while crucial for bridging the two binding sites, appears to be disordered in the crystal structure, which is consistent with its flexible nature. plos.org

Investigation of Bivalirudin's Conformational Flexibility

The conformational flexibility of Bivalirudin is a defining feature of its molecular dynamics and is integral to its mechanism of action. researchgate.netscbt.com The glycine-rich linker provides the necessary freedom for the N- and C-terminal domains to independently seek out and bind to their respective targets on the thrombin molecule. plos.org

This flexibility distinguishes Bivalirudin from its predecessor, hirudin, which binds to thrombin in a more rigid and essentially irreversible manner. researchgate.net The reversible nature of Bivalirudin's binding is a direct consequence of its structure. After the initial binding, thrombin's enzymatic activity slowly cleaves the Arg3-Pro4 bond of Bivalirudin. wikipedia.org This cleavage event alters the binding affinity. While the C-terminal domain remains associated with exosite 1, its affinity is reduced, allowing for competitive displacement by other substrates. wikipedia.org This transition from a non-competitive to a competitive inhibitor is a unique feature of Bivalirudin's mechanism. europa.eu

Circular dichroism studies of related peptides have shown that linear, flexible structures exhibit a flattened profile, indicative of an unfolded state, which supports the notion of Bivalirudin's inherent flexibility in solution. ub.edu This dynamic behavior is a critical aspect of its function as a transient and reversible inhibitor of thrombin.

Reversible Binding Mechanisms to Thrombin's Catalytic Site

Bivalirudin functions as a bivalent inhibitor, meaning it binds to two separate sites on the thrombin molecule. patsnap.com The N-terminal region of the bivalirudin peptide, specifically the D-Phe-Pro-Arg-Pro sequence, engages directly with the active or catalytic site of thrombin. nih.govaustinpublishinggroup.com This binding is highly specific and directly blocks the enzyme's active site, preventing it from interacting with its substrates, most notably fibrinogen. ontosight.aidrugbank.com

Initially, this interaction is characterized as non-competitive. austinpublishinggroup.commdpi.com However, the binding is transient and reversible, a key feature of its mechanism. ontosight.aiahajournals.org This reversibility is a direct consequence of thrombin's own enzymatic activity, which slowly cleaves the bivalirudin molecule. pfizer.com

Interaction with Thrombin's Anion-Binding Exosite I

In addition to the catalytic site, the C-terminal portion of bivalirudin binds to thrombin's anion-binding exosite I. patsnap.comnih.gov This exosite is also known as the fibrinogen-binding site and is crucial for substrate recognition. nih.govresearchgate.net By occupying exosite I, bivalirudin further hinders thrombin's ability to bind to its substrates, including fibrinogen and the protease-activated receptors (PARs) on platelets. nih.govnih.gov This dual-binding mechanism, engaging both the catalytic site and exosite I, results in a highly specific and potent inhibition of thrombin. patsnap.commlo-online.com

The binding to exosite I is critical for the initial high-affinity, non-competitive inhibition of the enzyme. mdpi.com Even after thrombin cleaves the N-terminal portion of bivalirudin from the catalytic site, the C-terminal tail can remain bound to exosite I, albeit with a lower affinity, transitioning the nature of the inhibition to competitive. mdpi.com

Differential Inhibition of Free Versus Clot-Bound Thrombin

A significant advantage of bivalirudin over indirect thrombin inhibitors like heparin is its ability to effectively inhibit both free, circulating thrombin and thrombin that is already bound within a fibrin (B1330869) clot. taylorandfrancis.comresearchgate.netnih.gov Heparin, which relies on antithrombin, is unable to effectively access and inactivate clot-bound thrombin. austinpublishinggroup.com This trapped thrombin remains active and can continue to promote clot expansion and activate platelets. mdpi.com

Bivalirudin, due to its smaller molecular size, can penetrate the thrombus and inactivate the clot-bound thrombin, providing more comprehensive anticoagulation at the site of thrombosis. patsnap.comaustinpublishinggroup.com This ability to neutralize thrombin regardless of its location contributes to its efficacy. nih.gov

| Thrombin Type | Inhibition by Bivalirudin | Inhibition by Heparin-Antithrombin Complex |

|---|---|---|

| Free (Circulating) Thrombin | Effective Inhibition | Effective Inhibition |

| Clot-Bound Thrombin | Effective Inhibition | Ineffective Inhibition |

Enzymatic Cleavage of the Arg3-Pro4 Bond and its Implications for Reversibility

The reversibility of bivalirudin's action is a defining characteristic, directly mediated by thrombin itself. ahajournals.org Thrombin slowly cleaves the peptide bond between arginine-3 and proline-4 (Arg3-Pro4) in the N-terminal domain of the bivalirudin molecule. mdpi.comresearchgate.net

This cleavage severs the part of the inhibitor that is blocking the catalytic site. researchgate.net The dissociation of the N-terminal fragment from the active site restores thrombin's enzymatic function, allowing it to once again participate in coagulation if needed. ahajournals.orgresearchgate.net This process results in a transient, controlled inhibition and contributes to the drug's relatively short half-life of approximately 25 minutes in patients with normal renal function. patsnap.comnih.gov The cleavage transforms the initial non-competitive inhibition into a weaker, competitive inhibition, as the C-terminal tail may remain temporarily associated with exosite I. nih.govmdpi.com

Modulation of Thrombin-Catalyzed Reactions

By directly binding to and blocking thrombin's active site and exosite I, bivalirudin effectively modulates the key reactions catalyzed by this enzyme in the coagulation cascade.

Inhibition of Fibrinogen Cleavage

The primary function of thrombin in clot formation is the conversion of soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form the structural mesh of a blood clot. drugbank.comnih.gov Bivalirudin's direct blockade of thrombin's catalytic site and exosite I prevents this critical conversion. ontosight.aidrugbank.com In vitro studies demonstrate that bivalirudin prolongs clotting times, such as the thrombin time (TT) and activated partial thromboplastin (B12709170) time (aPTT), in a concentration-dependent manner, reflecting its potent inhibition of fibrin formation. pfizer.comelsevierpure.com

Effects on Procoagulant Factor Activation (e.g., Factor V, Factor VIII, Factor XIII)

Thrombin plays a crucial role in amplifying its own generation by activating several procoagulant factors. drugbank.commdpi.com These include Factor V, Factor VIII, and Factor XIII. nih.govwikipedia.org

Factor V and Factor VIII: Thrombin activates these cofactors, which then dramatically accelerate the formation of more thrombin in a positive feedback loop. mdpi.comcsuohio.edu

Factor XIII: Thrombin also activates Factor XIII, which cross-links the fibrin mesh, stabilizing the clot. drugbank.commdpi.com

| Thrombin-Catalyzed Reaction | Effect of Bivalirudin | Mechanistic Rationale |

|---|---|---|

| Fibrinogen → Fibrin | Inhibited | Blockade of thrombin's catalytic site and exosite I. |

| Factor V → Factor Va | Inhibited | Inhibition of thrombin prevents feedback activation. |

| Factor VIII → Factor VIIIa | Inhibited | Inhibition of thrombin prevents feedback activation. |

| Factor XIII → Factor XIIIa | Inhibited | Inhibition of thrombin prevents fibrin stabilization. |

| Platelet Activation | Inhibited | Blockade of thrombin interaction with platelet PAR receptors. |

Influence on Protein C Activation

The Protein C anticoagulant pathway plays a crucial role in regulating coagulation. This system is initiated when thrombin binds to thrombomodulin, an endothelial cell surface receptor. wikipedia.orgnih.gov This binding leads to the activation of Protein C, which, in turn, inactivates key coagulation factors, thereby downregulating further thrombin generation. wikipedia.orgnih.gov

Unlike heparin, which can interfere with this natural anticoagulant process, bivalirudin does not significantly inhibit the activation of Protein C. wikipedia.orgyoutube.com Bivalirudin exerts its anticoagulant effect by directly and reversibly binding to both the catalytic site and the exosite 1 of thrombin. patsnap.comdrugbank.com This targeted action preserves the ability of the thrombin-thrombomodulin complex to activate Protein C, maintaining a key physiological anticoagulant mechanism. nih.govyoutube.com This preservation of Protein C activation is a notable feature of bivalirudin's mechanistic profile.

Impact on Thrombin-Induced Platelet Activation and Aggregation

Thrombin is the most potent activator of platelets, initiating a cascade of events that lead to aggregation and thrombus formation. ahajournals.org It triggers platelet activation primarily through the cleavage of Protease-Activated Receptors (PARs), specifically PAR1 and PAR4 on human platelets. ahajournals.orgnih.gov

Bivalirudin effectively suppresses thrombin-dependent platelet activation by directly inhibiting thrombin, thereby preventing the cleavage of these PAR receptors. ahajournals.org

Inhibition of Platelet Aggregation Pathways

Bivalirudin demonstrates a significant inhibitory effect on thrombin-induced platelet aggregation. ahajournals.org By binding to thrombin, bivalirudin prevents it from activating PAR1 and PAR4, which are crucial for initiating platelet signaling cascades. ahajournals.orgnih.gov Studies have shown that bivalirudin can completely block platelet aggregation in response to high concentrations of thrombin. ahajournals.org

Interestingly, the interaction of bivalirudin with thrombin and PARs shows a biphasic nature. Initially, bivalirudin treatment leads to a profound inhibition of signaling from both PAR1 and PAR4. nih.govnih.govdiva-portal.org However, this can be followed by a delayed phase of PAR4-mediated platelet activation. nih.govnih.govdiva-portal.org Despite this delayed effect, the initial, potent inhibition of PAR1-derived activation is sufficient to prevent the immediate activation of glycoprotein (B1211001) IIb/IIIa receptors and subsequent granule release, which are critical steps in platelet aggregation. nih.govfrontiersin.org

Modulation of Platelet Alpha-Granule Secretion

Platelet activation involves the release of substances from intracellular granules, such as alpha-granules and dense granules. Alpha-granules contain various proteins, including P-selectin and Platelet Factor 4 (PF4), which play roles in adhesion and coagulation. nih.gov

Research indicates that bivalirudin's effect on granule secretion is complex. Bivalirudin significantly inhibits low-dose thrombin-mediated dense granule secretion. nih.govnih.gov However, its effect on alpha-granule secretion, particularly P-selectin expression, can be multifaceted. Some studies show that bivalirudin effectively prevents thrombin-induced surface expression of P-selectin, more so than unfractionated heparin. nih.govnih.gov Conversely, other findings suggest that under certain conditions, such as with high doses of PAR1-activating peptides or with PAR4-activating peptides, bivalirudin exposure might potentiate the surface expression of P-selectin. nih.govnih.gov

This potentiation appears to be linked to the delayed PAR4-mediated activation phase observed with bivalirudin treatment. nih.gov While the initial PAR1-driven activation is suppressed, the subsequent PAR4 signaling can still trigger a robust platelet response, including significant P-selectin expression. nih.govfrontiersin.org

Methodologies for Chemical Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for producing peptides like Bivalirudin due to its potential for automation and rapid assembly of the peptide chain. epo.orggoogle.com The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.gov

Two main chemical strategies are employed in SPPS for Bivalirudin: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. google.com The Fmoc-based strategy is often preferred as it uses milder reaction conditions compared to the Boc chemistry, which requires aggressive acidic conditions like hydrofluoric acid for cleavage, potentially leading to undesirable side reactions. google.comgoogle.comgoogle.com

The general SPPS protocol using Fmoc chemistry involves several key steps:

Resin Loading: The C-terminal amino acid, Fmoc-Leu-OH, is anchored to a solid support. google.com Resins such as 2-chlorotrityl chloride (2-Cl-Trt-Cl) are favored because they are hyper acid-labile, allowing for mild cleavage conditions that preserve acid-sensitive protecting groups on the peptide side chains. google.comgoogle.com

Deprotection: The Fmoc protecting group from the anchored amino acid is removed using a basic solution, typically 20% piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF). google.com

Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the resin-bound peptide. rsc.org

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products. google.com

Cleavage: Once the full 20-amino acid sequence is assembled, the peptide is cleaved from the resin. For a hyper acid-labile resin like 2-Cl-Trt-Cl, a mild acidic cocktail, often containing trifluoroacetic acid (TFA), is used. google.comgoogle.com This step also removes the side-chain protecting groups.

A more sustainable approach to SPPS has been explored using water as the primary solvent instead of organic solvents, which addresses environmental and safety concerns. macrogel.com This method utilizes a novel macroporous microsphere support and a water-soluble activating agent to achieve a crude purity of 83%. macrogel.com

| Synthesis Parameter | Description | Reference |

| Chemistry | Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) is commonly used due to its milder deprotection conditions compared to Boc chemistry. | google.comgoogle.com |

| Solid Support (Resin) | Hyper acid-labile resins like 2-chlorotrityl chloride (2-Cl-Trt-Cl) are preferred to allow for gentle cleavage of the final peptide. Wang resin is another option but requires harsher cleavage conditions. | google.comgoogle.com |

| Deprotection Agent | A solution of 20% piperidine in DMF is standard for removing the Fmoc protecting group. | google.com |

| Cleavage Cocktail | A solution containing Trifluoroacetic Acid (TFA), water, and scavengers is used to cleave the peptide from the resin and remove side-chain protecting groups. | google.comgoogle.com |

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers an alternative to SPPS. While often more laborious and time-consuming for long peptides, it can result in higher yields and purity, making it viable for commercial production. epo.orggoogle.com This method involves synthesizing the peptide in solution without a solid support.

A common strategy in LPPS for a long peptide like Bivalirudin is fragment condensation. google.com The full peptide sequence is broken down into smaller, more manageable fragments. These fragments are synthesized independently and then coupled together in solution to form the final Bivalirudin molecule. google.comepo.org For example, a process might involve synthesizing a 10-mer fragment and coupling it with another 10-mer fragment. epo.org This approach allows for the purification of intermediate fragments, which can lead to a purer final product compared to the stepwise synthesis of the entire peptide on a solid support. epo.org

Optimization of Peptide Assembly and Deprotection Techniques

Optimizing the assembly and deprotection steps is crucial for maximizing the yield and purity of synthetic Bivalirudin. Peptide aggregation during synthesis is a primary cause of incomplete coupling reactions, leading to deletion impurities that are difficult to remove. nih.gov

Several techniques are used to overcome these challenges:

Microwave-Assisted Synthesis: The use of elevated temperatures, particularly through microwave heating, can accelerate synthesis and disrupt the formation of secondary structures like β-sheets that cause peptide aggregation. rsc.orgnih.gov

Optimized Coupling Reagents: The choice of coupling reagents and the use of additives can significantly improve coupling efficiency. nih.gov

Resin Selection: Using low-loading or high-swelling resins, such as those based on polyethylene (B3416737) glycol (PEG), can increase the distance between growing peptide chains, thereby minimizing intermolecular interactions and aggregation. nih.govnih.gov

Strategic Deprotection: In some processes, a protected Bivalirudin intermediate is first cleaved from the resin, where the guanidino group of arginine remains protected (e.g., by a nitro group). google.com This protected peptide is then subjected to a final deprotection step in solution before purification. google.com

Mild Cleavage Conditions: The use of hyper acid-labile resins allows for cleavage with dilute trifluoroacetic acid, which minimizes side reactions that can occur with the aggressive acids required for other resins like Wang resin. google.comgoogle.com

Purification Processes for Bivalirudin Drug Substance

Following synthesis, the crude Bivalirudin peptide contains a mixture of the desired product and various impurities, such as deletion sequences or molecules with protecting group remnants. sielc.com A robust purification process is therefore essential to achieve the high purity required for a pharmaceutical drug substance, typically at least 98.5% and preferably over 99.0%. google.comgoogle.com

The primary method for purifying crude Bivalirudin is preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). google.comgoogle.comphenomenex.com This technique separates the target peptide from impurities based on differences in hydrophobicity.

Key aspects of the preparative RP-HPLC process for Bivalirudin include:

Stationary Phase: Columns packed with silica (B1680970) derivatized with C8 or C18 alkyl chains are commonly used. google.comnih.gov These non-polar stationary phases retain the peptide and impurities.

Mobile Phase: A gradient elution system is employed, typically consisting of an aqueous phase containing an acid like trifluoroacetic acid (TFA) and an organic phase, usually acetonitrile. rsc.orggoogle.com The concentration of the organic solvent is gradually increased to elute the components, with more hydrophobic molecules eluting later.

Detection: The column eluent is monitored by a UV detector to identify the fractions containing the pure peptide. google.com

Fraction Collection: Fractions corresponding to the main Bivalirudin peak are collected. google.com Multiple chromatographic steps may be necessary to achieve the desired purity. google.com For instance, a three-stage preparative HPLC process has been described to yield Bivalirudin with a purity greater than 99%. google.com

| Chromatography Parameter | Typical Specification | Reference |

| Technique | Preparative Reverse-Phase HPLC (RP-HPLC) | google.comgoogle.com |

| Column Type | C8 or C18 | google.comnih.gov |

| Mobile Phase A | Water with Trifluoroacetic Acid (TFA) | google.com |

| Mobile Phase B | Acetonitrile with Trifluoroacetic Acid (TFA) | google.com |

| Elution | Gradient elution (increasing concentration of Mobile Phase B) | google.com |

| Target Purity | >99.0% | google.comgoogle.com |

After the pure Bivalirudin fractions are collected from the HPLC, the organic solvent (acetonitrile) and excess water must be removed to obtain the final, stable drug substance.

Solvent Removal: The pooled fractions are often concentrated under reduced pressure to remove the bulk of the acetonitrile. google.com

Lyophilization (Freeze-Drying): Lyophilization is the preferred method for obtaining the final Bivalirudin Trifluoroacetate powder. google.comgoogle.com This process removes water from the product after it has been frozen and placed under a vacuum, allowing the ice to sublimate directly from a solid to a vapor. fda.gov This technique is indispensable for Bivalirudin as it enhances the stability of the peptide, which can be unstable in aqueous solutions. banglajol.info

The lyophilization cycle is a carefully controlled process:

Freezing: The aqueous solution of purified Bivalirudin, often with a bulking agent like mannitol, is frozen on the shelves of the lyophilizer. fda.govbanglajol.info

Primary Drying: The chamber pressure is reduced, and the shelf temperature is raised slightly to provide energy for the ice to sublimate. fda.gov

Secondary Drying: After all the ice has been removed, the temperature is further increased to remove any residual, unfrozen water molecules by desorption. fda.gov

The result of this multi-step synthesis and purification process is a stable, highly pure, lyophilized powder of Bivalirudin Trifluoroacetate, ready for formulation into the final drug product. nih.gov

Control and Minimization of Process-Related Impurities

The manufacturing of Bivalirudin Trifluoroacetate, a synthetic peptide, is a complex process where the control and minimization of process-related impurities are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). biopharmaspec.comiosrjournals.org Impurities can arise from various stages, including the synthesis of the peptide chain, subsequent purification, and even during the formulation process. biopharmaspec.comgoogle.com Regulatory bodies such as the FDA and EMA have stringent guidelines for the identification, characterization, and quantification of impurities in synthetic peptides. biopharmaspec.comiosrjournals.org Therefore, a robust control strategy is essential to manage the impurity profile of Bivalirudin Trifluoroacetate.

Characterization of Specific Synthetic By-products (e.g., D-Phe12-Bivalirudin, Asp9-Bivalirudin)

During the synthesis and handling of bivalirudin, several specific by-products can be formed. Among the most significant are [Asp⁹-Bivalirudin] and D-Phe¹²-Bivalirudin, which arise from deamidation and isomerization reactions, respectively. google.com The presence and levels of these impurities are critical quality attributes that must be carefully monitored and controlled.

[Asp⁹-Bivalirudin]: This impurity is a result of the deamidation of the asparagine residue at position 9 of the bivalirudin peptide chain, converting it to aspartic acid. google.comsielc.com The formation of [Asp⁹-Bivalirudin] is highly dependent on pH, with elevated pH levels significantly accelerating the deamidation process. google.com This impurity can be generated both during the synthesis and the compounding of the final drug product. google.com It has been demonstrated that different compounding processes can lead to formulations containing up to 12% of [Asp⁹-Bivalirudin], which can impact the product's stability and shelf-life. google.com High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used to separate and quantify [Asp⁹-Bivalirudin] from the parent compound. sielc.comgoogle.com Modern methods, such as those using BIST™ A+ columns, can effectively separate bivalirudin and its deamidated degradant. sielc.com

D-Phe¹²-Bivalirudin: This by-product is an isomer of bivalirudin where the L-phenylalanine at position 12 undergoes racemization to its D-isomer form. google.com Isomeric impurities like D-Phe¹²-Bivalirudin are particularly challenging to detect and separate because they have the same molecular weight as the parent peptide. enovatia.com Their identification often requires advanced analytical techniques. While standard HPLC can sometimes achieve chromatographic separation, confirmation often relies on a combination of methods. google.comenovatia.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for identification, although even these methods cannot differentiate isomers by mass alone. enovatia.com Specialized LC-MS/MS strategies or Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary for unambiguous characterization. enovatia.comnih.gov

The table below summarizes key process-related impurities of Bivalirudin.

| Impurity Name | Formation Mechanism | Analytical Detection Methods |

| [Asp⁹-Bivalirudin] | Deamidation of Asn⁹ | HPLC, LC-MS google.comsielc.com |

| D-Phe¹²-Bivalirudin | Isomerization of Phe¹² | HPLC, LC-MS/MS, NMR google.comenovatia.com |

| Truncated Sequences | Incomplete couplings or capping during synthesis | HPLC, Mass Spectrometry polypeptide.com |

| Deletion Sequences | Incomplete couplings during Solid Phase Peptide Synthesis (SPPS) | HPLC, Mass Spectrometry polypeptide.com |

This table provides a summary of common impurities and the analytical techniques used for their detection.

Strategies for Impurity Profile Consistency Across Synthesis Batches

Ensuring a consistent impurity profile from batch to batch is paramount for the reliable quality of Bivalirudin Trifluoroacetate. This requires a multi-faceted approach that encompasses strict control over raw materials, meticulous management of process parameters, and robust purification processes. polypeptide.compolypeptide.com

Raw Material Control: The quality of the starting materials, particularly the amino acid derivatives, has a significant impact on the impurity profile of the final API. polypeptide.com Impurities in these critical raw materials can be incorporated into the peptide sequence, leading to difficult-to-remove by-products. Therefore, stringent specifications and validated analytical methods for incoming raw materials are the first line of defense in controlling the final impurity profile. polypeptide.com

In-Process Controls and Process Understanding: A deep understanding of the manufacturing process is necessary to identify critical process parameters (CPPs) that influence impurity formation. polypeptide.com For instance, controlling pH during specific steps is crucial to minimize the formation of [Asp⁹-Bivalirudin]. google.com Efficient mixing during pH adjustments in the compounding process can prevent localized "hot spots" of high pH that would otherwise promote deamidation. google.com Similarly, in Solid Phase Peptide Synthesis (SPPS), parameters like coupling reaction times and the efficiency of washing steps are critical for preventing the formation of truncated or deletion sequences. polypeptide.com

Purification and Downstream Processing: Purification is a key step in removing process-related impurities. polypeptide.com Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used method for purifying crude bivalirudin. google.com The development of a highly selective and validated analytical HPLC method is essential to guide the purification process, ensuring that fractions containing the pure peptide are collected while impurities are effectively purged. polypeptide.com Following initial purification, a salt exchange step is often employed to remove salts from purification buffers and to obtain the desired trifluoroacetate salt form. polypeptide.com The entire purification strategy must be designed to consistently reduce specified impurities, such as [Asp⁹-Bivalirudin], to acceptable levels, for instance, not more than 0.5%. google.com

The table below outlines key strategies for maintaining a consistent impurity profile.

| Strategy | Description | Impact on Impurity Control |

| Raw Material Specification | Establishing strict purity requirements and validated testing methods for all starting materials, especially amino acid derivatives. polypeptide.com | Prevents the introduction of impurities at the beginning of the manufacturing process. polypeptide.com |

| In-Process Controls (IPCs) | Monitoring and controlling critical process parameters (e.g., pH, temperature, reaction time) at key manufacturing stages. google.compolypeptide.com | Minimizes the formation of process-related impurities like deamidation and deletion sequences. google.compolypeptide.com |

| Process Analytical Technology (PAT) | Implementing real-time monitoring of processes to ensure consistent performance and product quality. | Allows for timely adjustments to maintain control over impurity formation. |

| Robust Purification Processes | Utilizing advanced chromatographic techniques like preparative RP-HPLC with well-developed methods to separate the API from by-products. google.compolypeptide.com | Effectively removes a wide range of impurities, including truncated sequences and isomers. polypeptide.com |

| Comprehensive Analytical Characterization | Using orthogonal analytical methods (e.g., HPLC, LC-MS, NMR) for impurity profiling to ensure all significant by-products are identified and quantified. enovatia.com | Provides a complete picture of the impurity profile, enabling effective control and ensuring batch-to-batch consistency. |

This table summarizes strategic approaches to ensure consistent impurity profiles in Bivalirudin Trifluoroacetate manufacturing.

Advanced Analytical Methodologies for Bivalirudin Trifluoroacetate Characterization

High-Resolution Chromatographic Techniques for Purity and Related Substances

The assessment of purity and the identification of related substances in Bivalirudin (B194457) Trifluoroacetate (B77799) are critical quality attributes. High-resolution chromatographic techniques, particularly Ultra-High Performance Liquid Chromatography (UHPLC), are instrumental in achieving this.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

The development of a sensitive and high-resolution UHPLC method is fundamental for the separation and quantification of Bivalirudin and its impurities. rsc.org A Quality by Design (QbD) approach is often adopted for the systematic development of a robust analytical method. mdpi.com

A typical UHPLC method for Bivalirudin analysis utilizes a reversed-phase column, such as a C18 column. rsc.orgphenomenex.com The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., diethanolammonium phosphate (B84403) buffer at pH 2.9) and an organic solvent like acetonitrile. rsc.org The use of customized column dimensions, for instance, 300 mm × 2.1 mm with 1.8 μm particles, can significantly enhance resolution between Bivalirudin and its critical impurities. rsc.org The method's sensitivity is crucial, with a limit of quantification (LOQ) around 0.05% relative to the analyte concentration being achievable. rsc.org

Table 1: Illustrative UHPLC Method Parameters for Bivalirudin Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 300 mm × 2.1 mm, 1.8 µm |

| Mobile Phase A | Diethanolammonium phosphate buffer (pH 2.9) |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of impurities |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 45°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 5 µL |

This table presents a representative set of UHPLC conditions and is not exhaustive.

Application of Ion-Pairing Reagents in Chromatographic Separation

Ion-pairing reagents are frequently incorporated into the mobile phase to improve the retention and separation of charged analytes like Bivalirudin on reversed-phase columns. chromatographyonline.comthermofisher.com These reagents, such as trifluoroacetic acid (TFA), form a neutral ion pair with the charged peptide, enhancing its interaction with the hydrophobic stationary phase. researchgate.net

The choice and concentration of the ion-pairing reagent can significantly impact the selectivity of the separation. researchgate.net For instance, using hydrophobic non-mass spectrometry compatible ion-pairing reagents like sodium 1-butanesulfonate at low concentrations (<10 mM) can create mixed-mode stationary phase characteristics on a C18 column. rsc.org This approach has been shown to effectively resolve critical impurities such as Penta-Gly, D-Asn, and Tri-Gly in a single UHPLC run. rsc.org The hydrophobicity of the ion-pairing reagent influences peptide retention, with more hydrophobic reagents like heptafluorobutyric acid (HFBA) generally leading to better separation of charged peptides. researchgate.net

Mass Spectrometric Approaches for Structural Confirmation and Impurity Identification

Mass spectrometry (MS) is a powerful tool for the structural elucidation of Bivalirudin and the identification of its process-related impurities and degradation products. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of large, thermally labile molecules like peptides. researchgate.net In ESI-MS, Bivalirudin typically forms multiply charged ions, with the [M+2H]²⁺ ion often being prominent. researchgate.net High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) allows for accurate mass determination, which is crucial for confirming the elemental composition of Bivalirudin and its impurities. nih.govresearchgate.net

LC-HRMS methods have been developed and validated for the identification, characterization, separation, and quantification of Bivalirudin and its related impurities, demonstrating high selectivity, sensitivity, and linearity. nih.gov ESI-MS is also used to control the identity of the Bivalirudin drug substance. fda.gov

Fast Atom Bombardment (FAB) and Collision-Induced Dissociation (CID) Techniques

While ESI is now more common, Fast Atom Bombardment (FAB) mass spectrometry has also been utilized for the characterization of Bivalirudin. researchgate.net Tandem mass spectrometry (MS/MS) techniques, particularly Collision-Induced Dissociation (CID), are invaluable for obtaining structural information.

In a CID experiment, a specific precursor ion of Bivalirudin is selected and fragmented by collision with an inert gas. researchgate.net The resulting fragment ions provide information about the amino acid sequence. researchgate.net Analysis of the b- and y-ion series in the MS/MS spectrum allows for the unambiguous determination of the peptide sequence. researchgate.netsrce.hr This is a critical step in confirming the primary structure of Bivalirudin and identifying any modifications or truncations. srce.hr For example, CID can be used to differentiate isobaric amino acids like isoleucine and leucine (B10760876) through the detection of specific satellite ions. srce.hr

Amino Acid Analysis and Peptide Sequencing

Complementary to mass spectrometric methods, amino acid analysis and peptide sequencing provide fundamental information about the composition and primary structure of Bivalirudin. researchgate.net

Amino acid analysis is used to determine the relative abundance of each amino acid in the peptide, confirming that the composition matches the theoretical sequence. fda.gov This analysis is a standard method for the elucidation of the chemical structure of the Bivalirudin peptide. researchgate.net

Peptide sequencing, traditionally performed by automated Edman degradation, provides the definitive order of the amino acids in the peptide chain. researchgate.net This technique, in conjunction with mass spectrometric sequencing data, offers a comprehensive confirmation of the Bivalirudin primary structure. researchgate.netsrce.hr These methods are also crucial for the structural characterization of novel impurities that may arise during manufacturing or storage. iosrjournals.org For instance, a novel impurity of Bivalirudin was identified and its structure elucidated using a combination of HPLC, high-resolution mass spectrometry for amino acid sequencing, and NMR. iosrjournals.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Bivalirudin |

| Bivalirudin Trifluoroacetate |

| Acetonitrile |

| Diethanolammonium phosphate |

| Sodium 1-butanesulfonate |

| Trifluoroacetic acid |

| Heptafluorobutyric acid |

| Penta-Gly |

| D-Asn |

Quantitative Amino Acid Composition Analysis

Quantitative amino acid analysis is a fundamental technique used to confirm the identity and measure the peptide content of Bivalirudin. researchgate.net This method verifies that the correct ratio of constituent amino acids is present in the peptide chain. The process typically involves the hydrolysis of the peptide into its individual amino acids, followed by their separation, detection, and quantification. nih.gov

High-performance liquid chromatography (HPLC) is a common method for this analysis. google.com One approach involves pre-column derivatization of the amino acids with a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to make them detectable by UV. google.com The derivatized amino acids are then separated on a C18 column and quantified. google.com Another established method is the AccQ-Tag method, which also utilizes HPLC for separation and quantification. google.com

Gas chromatography-mass spectrometry (GC-MS) can also be employed for amino acid analysis, particularly to distinguish between isomers like leucine and isoleucine, both of which are present in Bivalirudin. nih.gov The results of this analysis are typically presented as a molar ratio of each amino acid relative to a stable amino acid like glycine (B1666218).

Table 1: Theoretical vs. Experimental Amino Acid Composition of Bivalirudin

| Amino Acid | Theoretical Molar Ratio | Experimental Molar Ratio (Example) |

|---|---|---|

| Aspartic Acid (Asp) | 1 | 1.02 |

| Asparagine (Asn) | 1 | 1.01 |

| Arginine (Arg) | 1 | 0.99 |

| Glutamic Acid (Glu) | 4 | 4.05 |

| Glycine (Gly) | 4 | 4.00 |

| Isoleucine (Ile) | 1 | 0.98 |

| Leucine (Leu) | 1 | 1.00 |

| Phenylalanine (Phe) | 2 (includes D-Phe) | 1.99 |

| Proline (Pro) | 2 | 2.01 |

Note: Experimental values are illustrative and can vary slightly between batches and analytical methods.

Automated Edman Degradation for Sequence Verification

Automated Edman degradation is a cornerstone technique for confirming the primary structure, or amino acid sequence, of Bivalirudin. researchgate.netresearchgate.net This method sequentially removes one amino acid at a time from the N-terminus of the peptide. nih.govnih.gov

The process involves reacting the N-terminal amino group with phenyl isothiocyanate (PITC) under alkaline conditions. nih.gov Subsequent treatment with a strong acid, such as trifluoroacetic acid (TFA), cleaves the N-terminal amino acid as a phenylthiohydantoin (PTH) derivative, which can then be identified by HPLC. nih.govnih.gov The cycle is repeated to determine the sequence of the entire peptide. researchgate.net This technique is critical for verifying the correct order of the 20 amino acids that constitute Bivalirudin, ensuring there are no deletions, insertions, or substitutions. prospecbio.com

Peptide Mapping through Enzymatic Digestion

Peptide mapping is a powerful analytical tool used to confirm the identity and integrity of Bivalirudin. researchgate.net This technique involves the specific cleavage of the peptide into smaller fragments using a proteolytic enzyme, most commonly trypsin. nih.govchromatographyonline.com Trypsin specifically cleaves the peptide bond at the carboxyl side of arginine (Arg) and lysine (B10760008) (Lys) residues.

The resulting peptide fragments are then separated using reversed-phase high-performance liquid chromatography (RP-HPLC), and their identities are confirmed by mass spectrometry (MS). nih.gov The resulting chromatogram, or "peptide map," serves as a unique fingerprint for Bivalirudin. researchgate.net Any modifications, such as oxidation or deamidation, or the presence of impurities, will result in a change in the peptide map, which can be readily detected. lcms.cz For instance, deamidation of the asparagine (Asn) residue is a known degradation pathway for Bivalirudin and can be monitored by this method. lcms.cz

Table 2: Expected Tryptic Fragments of Bivalirudin

| Fragment | Amino Acid Sequence | Theoretical Mass (Da) |

|---|---|---|

| T1 | D-Phe-Pro-Arg | 401.48 |

Note: The exact fragments and their masses can be influenced by experimental conditions and potential post-translational modifications.

Spectroscopic and Chiral Analysis Techniques

Spectroscopic and chiral analysis techniques provide further detailed insights into the structure and purity of Bivalirudin Trifluoroacetate. These methods are essential for confirming the higher-order structure and the stereochemical integrity of the constituent amino acids.

Ultraviolet (UV) Spectral Characterization

Ultraviolet (UV) spectroscopy is a straightforward and valuable tool for the characterization and quantification of Bivalirudin. researchgate.netaustinpublishinggroup.com The UV spectrum of Bivalirudin is primarily determined by the presence of aromatic amino acids, namely Phenylalanine (Phe) and Tyrosine (Tyr).

When dissolved in water, Bivalirudin exhibits a characteristic maximum absorption wavelength (λmax) at approximately 276 nm. researchgate.netaustinpublishinggroup.com This absorbance is used to determine the concentration of Bivalirudin solutions based on a calibration curve. austinpublishinggroup.com The technique is simple, rapid, and cost-effective, making it suitable for routine analysis. researchgate.net

Table 3: UV Spectral Properties of Bivalirudin

| Parameter | Value |

|---|---|

| Maximum Absorption Wavelength (λmax) | ~276 nm researchgate.netaustinpublishinggroup.com |

| Molar Absorptivity (ε) at λmax | Approximately 1.36 x 10⁴ L·mol⁻¹·cm⁻¹ austinpublishinggroup.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure of Bivalirudin in solution. nih.govlgcstandards.com Proton (¹H) NMR is commonly used to obtain a unique spectral fingerprint of the molecule. nih.gov

Assessment of Enantiomeric Purity of Constituent Amino Acids

Assessing the enantiomeric purity of the amino acids in Bivalirudin is critical, as the presence of the incorrect stereoisomer can significantly impact its biological activity. outsourcedpharma.com Bivalirudin is unique in that it contains a D-phenylalanine at its N-terminus, while the remaining 19 amino acids are in the L-configuration. nih.govnih.gov

Chiral analysis is performed to confirm the presence of D-phenylalanine and to quantify any potential D-form impurities for the other amino acids, which can arise during the synthetic process. nih.govoutsourcedpharma.com A common method for this analysis involves hydrolyzing the peptide and then using a chiral chromatography technique, such as gas chromatography-mass spectrometry (GC-MS) on a chiral stationary phase, to separate and quantify the D- and L-enantiomers of each amino acid. nih.gov This analysis ensures that the stereochemical integrity of the peptide is maintained. One known impurity, D-Phe¹²-Bivalirudin, has been identified and is monitored. researchgate.net

Table 4: Enantiomeric Purity Data for Bivalirudin (Illustrative)

| Amino Acid | % D-Amino Acid Detected |

|---|---|

| Phenylalanine (Phe) | ~50% (due to one D-Phe and one L-Phe) nih.gov |

| Isoleucine (Ile) | < 1% |

| Proline (Pro) | < 3.5% |

| Leucine (Leu) | < 3.1% |

| Aspartic Acid (Asp) | < 6.5% |

| Glutamic Acid (Glu) | < 3.2% |

| Tyrosine (Tyr) | < 2.1% |

Source: Data adapted from representative analyses. nih.gov The presence of D-amino acids other than the intended D-Phe is typically controlled to very low levels.

Quantification of Counterions and Residual Solvents

The comprehensive characterization of Bivalirudin Trifluoroacetate, a synthetic peptide drug, necessitates precise and robust analytical methods for quantifying non-peptide components, such as counterions and residual solvents. These components are introduced during the synthesis, purification, and formulation processes. Their control is critical as they can impact the drug's quality, stability, and safety profile. International Council for Harmonisation (ICH) guidelines provide a framework for controlling these impurities in pharmaceutical products. ich.orgich.org

Quantification of Trifluoroacetate Counterion

Trifluoroacetic acid (TFA) is extensively used during the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides like bivalirudin, where it acts as an ion-pairing agent. thermofisher.compeptide.com The final drug substance is thus an acetate (B1210297) or trifluoroacetate salt. Given that TFA can be toxic, its accurate quantification in the final product is a critical quality control parameter. lcms.cznih.gov The amount of the trifluoroacetate counter-ion is a key specification for Bivalirudin Trifluoroacetate. fda.govresearchgate.net

Ion Chromatography (IC) is a primary and advantageous technique for this purpose due to its sensitivity, simplicity, and potential for automation. thermofisher.com IC methods effectively separate the trifluoroacetate anion from the drug substance and other process-related anions, such as chloride, acetate, and phosphate. lcms.cznih.gov The use of a high-capacity anion-exchange column combined with suppressed conductivity detection allows for trace-level determination with high sensitivity. lcms.cznih.gov Method detection limits for TFA have been reported to be below 90 ng/mL in various sample matrices. nih.gov Sample preparation is often minimal, sometimes requiring only dissolution in deionized water. thermofisher.com

A Reagent-Free Ion Chromatography (RFIC) system using a potassium hydroxide (B78521) eluent generated electrolytically offers excellent reproducibility and simplifies the workflow. lcms.cz This approach, often employing an IonPac® AS18 anion-exchange column, can resolve TFA from other common anions with high efficiency. lcms.cz

Alternatively, HPLC methods have also been developed for TFA quantification. One such method utilizes a YMC Basic column with a gradient elution involving a phosphate buffer and acetonitrile, with detection at 200 nm, a wavelength suitable for TFA analysis. ijpbs.com

Table 1: Example Ion Chromatography Methods for Trifluoroacetate (TFA) Quantification

| Analytical Technique | Column | Eluent/Mobile Phase | Detection | Key Findings | Reference(s) |

| Reagent-Free Ion Chromatography (RFIC) | IonPac® AS18 Anion-Exchange | Potassium Hydroxide (KOH) Gradient | Suppressed Conductivity | Well-resolved separation of TFA from other anions like chloride and sulfate. | lcms.cz |

| Ion Chromatography (IC) | IonPac AS14 | Sodium Carbonate / Sodium Bicarbonate | Suppressed Conductivity | Capable of detecting TFA, fluoride, and acetate at mg/L levels with recoveries >90%. | thermofisher.com |

| Reversed-Phase HPLC | YMC Basic (150mm x 4.6mm, 3.0µm) | Gradient of 0.05M KH₂PO₄ and Acetonitrile/Water | UV at 200 nm | Accurate quantification of TFA in both water-soluble and water-insoluble drug substances. | ijpbs.com |

| Reversed-Phase HPLC | Synergi HydroRP® C-18 | Isocratic elution with Phosphate Buffer (pH 2.5) | UV | Baseline separation of trifluoroacetate (t_R = 2.4 min) and acetate (t_R = 3.4 min). | mdpi.com |

Quantification of Residual Solvents

Residual solvents are organic volatile chemicals used or produced during the manufacturing of active pharmaceutical ingredients (APIs) and are not completely removed by practical manufacturing techniques. ich.orgshimadzu.com As they provide no therapeutic benefit, their levels must be controlled and kept as low as possible. ich.orgich.org The ICH Q3C guideline classifies residual solvents into three classes based on their toxicity risk. pharmagrowthhub.comshimadzu.com

Class 1: Solvents to be avoided due to unacceptable toxicity (e.g., Benzene, Carbon tetrachloride). pharmagrowthhub.com

Class 2: Solvents to be limited due to inherent toxicity (e.g., Acetonitrile, Methanol, Dichloromethane). pharmagrowthhub.com

Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetic acid). pharmagrowthhub.com

The standard and most widely accepted technique for determining residual solvents in pharmaceutical products is Headspace Gas Chromatography (HS-GC). scielo.brptfarm.pl This method is particularly suitable for non-volatile APIs like bivalirudin because it prevents the peptide itself from entering and contaminating the GC system. ptfarm.pl In HS-GC, the sample is dissolved in a suitable high-boiling solvent (e.g., dimethyl sulfoxide (B87167), dimethylformamide, or water) in a sealed vial and heated. itwreagents.comchromatographyonline.com The volatile residual solvents partition into the gas phase (headspace) above the sample, and an aliquot of this gas is injected into the GC for separation and quantification. ptfarm.pl

A flame ionization detector (FID) is commonly employed for its broad response to organic compounds and wide dynamic range. uspnf.com For separation, a mid-polarity capillary column, such as a 6% cyanopropyl-phenyl methyl polysiloxane phase (e.g., DB-624), is often chosen for its ability to resolve a wide range of solvents with different polarities and boiling points. chromatographyonline.com The analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, and sensitivity for the intended purpose. ich.orgnih.gov

Table 2: Typical Headspace GC (HS-GC) System Configuration for Residual Solvent Analysis

| Parameter | Specification | Purpose | Reference(s) |

| Technique | Static Headspace Gas Chromatography (HS-GC) | Extracts volatile solvents from a non-volatile sample matrix, protecting the GC column. | scielo.brptfarm.pl |

| Sample Diluent | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Water | Dissolves the drug substance to facilitate the release of residual solvents into the headspace. | itwreagents.comchromatographyonline.com |

| Column | Mid-polarity fused silica (B1680970) capillary column (e.g., ZB-624, DB-624, Rtx-624) | Provides effective separation for a broad range of common pharmaceutical solvents. | chromatographyonline.comuspnf.com |

| Carrier Gas | Helium or Hydrogen | Mobile phase that carries the analytes through the column. | chromatographyonline.comuspnf.com |

| Detector | Flame Ionization Detector (FID) | Provides a robust and sensitive response to most organic volatile compounds. | scielo.bruspnf.com |

| Quantification | External Standard Calibration | Compares the peak area of solvents in the sample to those of a known standard to determine concentration. | shimadzu.com |

Preclinical Pharmacodynamic Investigations of Bivalirudin S Anticoagulant Activity

In Vitro Assays for Anticoagulant Efficacy

The anticoagulant efficacy of bivalirudin (B194457) has been characterized using a range of in vitro assays that measure its impact on different aspects of the coagulation cascade.

Bivalirudin demonstrates a concentration-dependent prolongation of the activated partial thromboplastin (B12709170) time (aPTT). nih.gov The aPTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. wikipedia.org Studies have shown that bivalirudin prolongs aPTT, which is a commonly used method for monitoring its anticoagulant effect in clinical settings. nih.govfrontiersin.org However, at higher concentrations of bivalirudin, the relationship between its dose and the aPTT response can become nonlinear. nih.gov

Bivalirudin also prolongs both prothrombin time (PT) and thrombin time (TT) in a dose-dependent manner. nih.govdrugs.com The PT assesses the extrinsic and common pathways of coagulation, while the TT directly measures the time it takes for fibrin (B1330869) clot formation after the addition of a standard amount of thrombin to plasma. wikipedia.org The prolongation of these times reflects bivalirudin's direct inhibition of thrombin. drugs.comdrugbank.com It is important to note that bivalirudin can interfere with the International Normalized Ratio (INR) values derived from PT measurements, an effect that is dependent on the specific reagent used. nih.govuw.edu

Comparative Pharmacodynamic Studies with Other Thrombin Inhibitors

To better understand the unique properties of bivalirudin, its pharmacodynamic profile has been compared to other classes of thrombin inhibitors.

Bivalirudin's mechanism of action is distinct from that of unfractionated heparin (UFH) and low molecular weight heparins (LMWHs). nih.gov Bivalirudin directly binds to and inhibits both circulating and clot-bound thrombin. drugs.comnih.gov In contrast, heparins act indirectly by binding to antithrombin, which then inactivates thrombin and other coagulation factors. nih.govwikipedia.org This direct mechanism of action contributes to a more predictable anticoagulant response with bivalirudin compared to the more variable effects of heparin. frontiersin.orgnih.govnih.gov

Pharmacodynamic studies have highlighted these differences. For instance, while both bivalirudin and heparin prolong clotting times, their effects on the kinetics of thrombus formation differ. nih.gov Heparin has been shown to decrease the rate of thrombus formation, whereas bivalirudin primarily prolongs the onset of clotting. nih.gov

Table 1: Comparison of In Vitro Effects of Bivalirudin and Heparin

| Parameter | Bivalirudin | Heparin |

| aPTT Prolongation | Concentration-dependent | Concentration-dependent |

| Thrombin Generation (Total Amount) | No significant decrease | Dose-dependent decrease |

| Onset of Thrombin Formation | Delayed | Delayed |

| Mechanism of Action | Direct thrombin inhibition | Indirect thrombin inhibition (via antithrombin) |

| Binding to Clot-Bound Thrombin | Yes | No |

This table is based on data from multiple in vitro studies.

Bivalirudin is a synthetic analog of hirudin, a naturally occurring direct thrombin inhibitor found in the saliva of medicinal leeches. wikipedia.orgnih.gov Both bivalirudin and hirudin are bivalent direct thrombin inhibitors, meaning they bind to two sites on the thrombin molecule: the active site and the fibrinogen-binding site (exosite 1). nih.gov This bivalent binding results in high-affinity and specific inhibition of thrombin.

However, there are key pharmacodynamic differences. Hirudin and its derivatives, such as lepirudin, form a nearly irreversible complex with thrombin. researchgate.net In contrast, the binding of bivalirudin to thrombin is reversible, as thrombin can slowly cleave the bivalirudin molecule, leading to a restoration of thrombin activity. drugbank.com This reversibility contributes to bivalirudin's shorter half-life compared to hirudin derivatives. nih.gov

In comparative in vitro studies, both bivalirudin and hirudin have been shown to prolong clotting times and inhibit thrombin generation. nih.gov However, the potency and concentration-response curves can differ. For example, some studies have shown hirudin to be a more potent inhibitor of thrombin generation than bivalirudin. nih.gov

Comparisons with other natural direct thrombin inhibitors like haemadin and variegin are less extensively documented in readily available literature. These compounds, also derived from blood-feeding organisms, are subjects of ongoing research for their anticoagulant properties.

Investigation of Bivalirudin's Activity in Preclinical Thrombosis Models

The anticoagulant efficacy of bivalirudin has been evaluated in a variety of preclinical thrombosis models, designed to simulate different aspects of thrombus formation and dissolution in vivo. These models are crucial for understanding the compound's mechanism of action and predicting its therapeutic potential.

Potentiation of Thrombolysis in Animal Models

The potential for bivalirudin to enhance the effects of thrombolytic agents, such as tissue plasminogen activator (t-PA) or streptokinase, is an area of significant clinical interest. The rationale is that by inhibiting thrombin, bivalirudin may prevent further thrombus growth and facilitate the breakdown of existing clots by thrombolytic drugs.

While the combination of bivalirudin and thrombolytic agents has been explored in clinical settings, particularly in patients with heparin resistance or heparin-induced thrombocytopenia (HIT) undergoing thrombolysis, specific preclinical animal studies detailing this synergistic effect with quantitative data on clot lysis or reperfusion rates are not extensively available in the reviewed literature. nih.gov Clinical case reports have described the successful use of bivalirudin as an anticoagulant during catheter-directed thrombolysis with alteplase. nih.govnih.govresearchgate.net These clinical experiences suggest a compatible and potentially beneficial interaction, but dedicated preclinical animal models are needed to quantify the degree of thrombolysis potentiation.

Lung Thrombosis Mouse Models for Efficacy Assessment

To assess the efficacy of bivalirudin in a venous thrombosis context, mouse models of pulmonary embolism are utilized. In one such model, thrombosis is induced by the administration of thromboplastin, leading to the formation of thrombi in the lungs. The effectiveness of an anticoagulant can be measured by observing the reduction in thrombus formation and improvement in survival rates.

In a study using a thromboplastin-induced pulmonary embolism mouse model, bivalirudin demonstrated significant anticoagulant efficacy. The intensity of thrombus formation in the lungs, as measured by fluorescence imaging, was markedly reduced in mice treated with bivalirudin compared to control groups. Furthermore, this reduction in thrombus burden translated into a significant improvement in the survival rate of the animals.

Table 2: Efficacy of Bivalirudin in a Mouse Model of Thromboplastin-Induced Pulmonary Embolism

| Treatment Group | Thrombus Intensity (Fluorescence) | Survival Rate |

| Saline (Control) | High | Low |

| Bivalirudin | Significantly Reduced | Significantly Increased |

This table is a qualitative representation of the study's findings.

These results from a lung thrombosis mouse model indicate that bivalirudin is effective in preventing fatal pulmonary embolism, highlighting its potential in the management of venous thromboembolic events.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins is a critical pharmacodynamic parameter, as it influences the drug's distribution, availability to target sites, and clearance.

Investigation of Binding to Plasma Proteins (Excluding Thrombin)

A distinct feature of bivalirudin is its minimal binding to plasma proteins other than its target, thrombin. nih.gov This characteristic is in contrast to indirect thrombin inhibitors like heparin, which can bind to various plasma proteins, leading to a less predictable anticoagulant response. The low degree of non-specific plasma protein binding contributes to the predictable and dose-proportional anticoagulant effect of bivalirudin. nih.gov

Assessment of Erythrocyte Binding Specificity

In addition to its low affinity for plasma proteins, bivalirudin does not bind to red blood cells. nih.gov This lack of binding to erythrocytes further contributes to its predictable pharmacokinetics and consistent anticoagulant response among different individuals. The minimal interaction with blood components, other than thrombin, simplifies its use as it does not necessitate adjustments based on hematocrit levels.

Stability Profiling and Degradation Pathway Analysis of Bivalirudin Trifluoroacetate

Environmental Factors Affecting Bivalirudin (B194457) Degradation

Impact of Temperature on Degradation Kinetics

The chemical stability of a pharmaceutical agent is intrinsically linked to environmental factors, most notably temperature. For peptide therapeutics like bivalirudin, elevated temperatures can accelerate degradation reactions, leading to a loss of potency and the formation of impurities. The study of degradation kinetics as a function of temperature is crucial for determining shelf-life and appropriate storage conditions.

While specific, publicly available kinetic parameters such as activation energy (Ea) for the thermal degradation of bivalirudin trifluoroacetate (B77799) are limited, the methodologies for such investigations are well-established in pharmaceutical science. These studies typically involve subjecting the drug substance to forced degradation at various elevated temperatures and monitoring the rate of decay.

The kinetics of thermal degradation are often analyzed using thermoanalytical techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). mdpi.com These methods track the mass loss of a substance as a function of increasing temperature. The data obtained from TGA, often at multiple heating rates, can be used to calculate key kinetic parameters. mdpi.com

Common kinetic models employed for this analysis include:

Kissinger Method: A model-fitting method used to determine activation energy from DTA or Differential Scanning Calorimetry (DSC) data.

Flynn-Wall-Ozawa (FWO) Method: A model-free isoconversional method that analyzes TGA data from multiple heating rates to calculate activation energy without assuming a specific reaction model. mdpi.com

Kissinger-Akahira-Sunose (KAS) Method: Another model-free isoconversional method similar to FWO. mdpi.com

These analyses result in the calculation of the activation energy, which represents the energy barrier that must be overcome for the degradation reaction to occur. This value can be used in the Arrhenius equation to predict the degradation rate constant at lower, typical storage temperatures (e.g., room temperature or refrigerated conditions). In addition to kinetics, thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be calculated to evaluate the energy changes and spontaneity of the degradation process. mdpi.com

Physical Stability and Aggregation Phenomena in Peptide Therapeutics

Beyond chemical degradation, peptide therapeutics are susceptible to physical instability, primarily through aggregation. Aggregation is a process where individual peptide monomers associate to form larger, often insoluble, structures ranging from small oligomers to large, visible particles. This phenomenon is a significant concern as it can lead to a loss of therapeutic activity and potentially elicit an immunogenic response.

Peptide aggregation is a complex process that can proceed through various pathways, often leading to the formation of either amorphous aggregates or highly structured amyloid-like fibrils. For many peptides, aggregation occurs from a partially or fully unfolded state.

The most widely recognized mechanism for the formation of amyloid-like fibrils is the nucleation-polymerization model . This process is typically characterized by three phases:

Lag Phase: Monomeric peptides slowly self-associate to form soluble oligomeric intermediates. These oligomers continue to grow until a critical size is reached, forming a "nucleus." This is the rate-limiting step of the process.

Elongation (Growth) Phase: Once a stable nucleus is formed, it acts as a template for the rapid addition of other monomers, leading to the fast growth of larger protofibrils and mature fibrils.

Plateau Phase: The rate of aggregation slows and eventually stops as the pool of monomeric peptides is depleted. An equilibrium is reached between the monomers and the stable, aggregated fibrils.

The kinetics of this process typically follow a sigmoidal curve when monitored over time, where the length of the lag phase and the rate of elongation are key parameters.

Monitoring the formation of aggregates is essential during the development, formulation, and quality control of peptide drugs. A variety of analytical techniques are employed to detect, characterize, and quantify aggregates of different sizes.

| Analytical Method | Principle | Application in Aggregate Analysis |

|---|---|---|

| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic size. | A primary method for quantifying soluble aggregates (dimers, trimers, oligomers) and separating them from the monomeric peptide. |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on hydrophobicity. | Primarily a purity-indicating method, it can also detect some degradation products and certain forms of aggregates that have different hydrophobic profiles from the monomer. sielc.comnih.gov |

| Light Scattering Techniques | Measures the intensity of light scattered by particles in a solution. Includes Dynamic Light Scattering (DLS) and Static Light Scattering (SLS). | Detects the presence and size distribution of larger aggregates and sub-visible particles. |

| Spectroscopic Methods (e.g., Circular Dichroism, Fluorescence) | Monitor changes in the secondary structure (CD) or the local environment of specific amino acids (fluorescence). Dyes like Thioflavin T show enhanced fluorescence upon binding to amyloid fibrils. | Used to study conformational changes that precede or accompany aggregation and to monitor the kinetics of fibril formation. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Can identify small oligomeric species and characterize degradation products that may initiate aggregation. sielc.com |

Characterization of Degradation Products and Their Relative Biological Activity